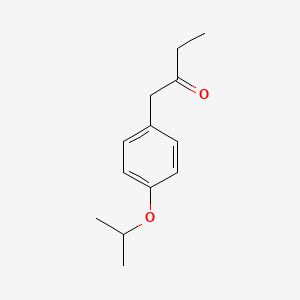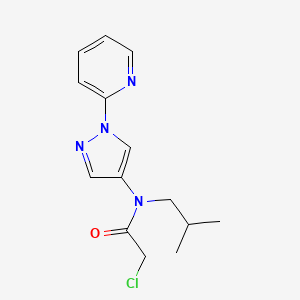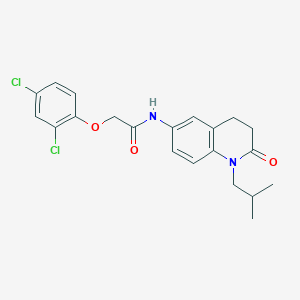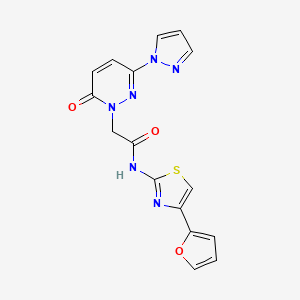
N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H12N6O3S and its molecular weight is 368.37. The purity is usually 95%.
BenchChem offers high-quality N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry Applications
Compounds containing furan, thiazol, and pyrazol units are pivotal in heterocyclic chemistry due to their diverse biological and chemical properties. Research by Davies (1992) provides a foundational understanding of heterocyclic compounds like pyrroles, thiophenes, furans, and pyrazoles, highlighting their significance in developing pharmaceuticals and materials science. These heterocycles serve as core structures for synthesizing various bioactive molecules, demonstrating a wide range of applications from medicinal chemistry to agrochemicals. The synthesis and transformation of these heterocycles are crucial for creating novel compounds with potential scientific applications (Davies, 1992).
Antitumor Activity
A study by Abou-Elmagd et al. (2016) explored the antitumor activity of pyrazolyl-substituted 2(3H)-furanone derivatives. This research is particularly relevant as it demonstrates the potential of furan and pyrazol-based compounds in cancer therapy. Selected compounds were evaluated against various carcinoma cell lines, revealing that some derivatives exhibited significant antitumor activities, with compound 6a showing potency exceeding the reference drug, Doxorubicin. This highlights the therapeutic potential of such compounds in oncology (Abou-Elmagd et al., 2016).
Insecticidal Applications
Fadda et al. (2017) reported on the synthesis of heterocycles incorporating a thiadiazole moiety and their insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This research underscores the importance of developing novel heterocyclic compounds for agricultural applications. The study found that certain synthesized compounds were effective insecticidal agents, suggesting the utility of these chemical frameworks in controlling agricultural pests (Fadda et al., 2017).
Antioxidant Activity
The antioxidant properties of heterocyclic compounds have also been studied, with Chkirate et al. (2019) investigating novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibited significant antioxidant activity, showcasing the potential of such compounds in oxidative stress-related applications. The study highlights the role of heterocyclic compounds in developing antioxidants, which can be crucial for pharmaceutical and nutraceutical applications (Chkirate et al., 2019).
Antimicrobial Activities
Research into the antimicrobial properties of novel thiazole derivatives by Saravanan et al. (2010) demonstrated the potential of heterocyclic compounds in combating microbial infections. This study synthesized thiazoles with pyrazole moieties and evaluated their antibacterial and antifungal activities, finding significant efficacy against various pathogens. Such findings underscore the utility of these compounds in developing new antimicrobial agents (Saravanan et al., 2010).
Propiedades
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O3S/c23-14(19-16-18-11(10-26-16)12-3-1-8-25-12)9-22-15(24)5-4-13(20-22)21-7-2-6-17-21/h1-8,10H,9H2,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIXPTHNTHOLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2879748.png)
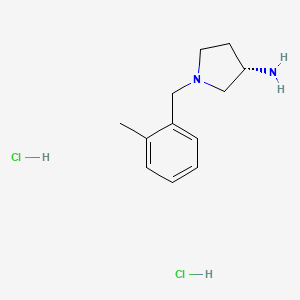
![N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2879753.png)
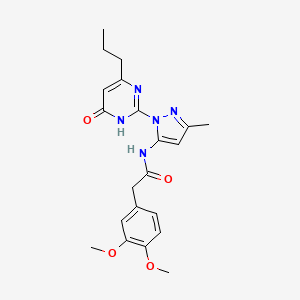
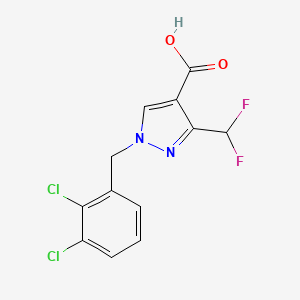
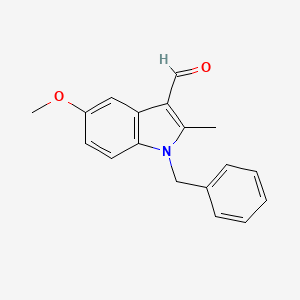
![6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2879758.png)
![3-(3-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2879760.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride](/img/structure/B2879762.png)
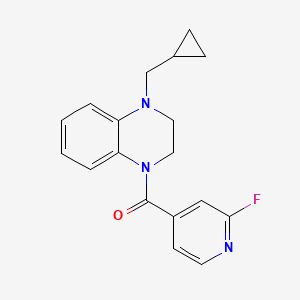
![7-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B2879765.png)
